2,3,5-Tri-O-benzyl-D-ribofuranose
2,3,5-Tri-O-benzyl-D-ribofuranose
Brand Name:
Vulcanchem
CAS No.:
16838-89-4
VCID:
VC21336888
InChI:
InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25?,26?/m0/s1
SMILES:
C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Molecular Formula:
C26H28O5
Molecular Weight:
420.5 g/mol
2,3,5-Tri-O-benzyl-D-ribofuranose
CAS No.: 16838-89-4
Cat. No.: VC21336888
Molecular Formula: C26H28O5
Molecular Weight: 420.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16838-89-4 |
|---|---|
| Molecular Formula | C26H28O5 |
| Molecular Weight | 420.5 g/mol |
| IUPAC Name | (4S,5S)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol |
| Standard InChI | InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25?,26?/m0/s1 |
| Standard InChI Key | NAQUAXSCBJPECG-ZCCOPBOASA-N |
| Isomeric SMILES | C1=CC=C(C=C1)COC[C@H]2[C@@H](C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
| SMILES | C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
| Canonical SMILES | C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator